(3S,5R)-Pitavastatin Calcium

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

254452-88-5 |

|---|---|

Molecular Formula |

C25H24CaFNO4 |

Molecular Weight |

461.5 g/mol |

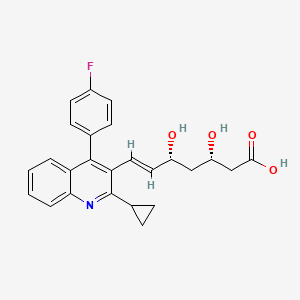

IUPAC Name |

(E,3S,5R)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoic acid |

InChI |

InChI=1S/C25H24FNO4.Ca/c26-17-9-7-15(8-10-17)24-20-3-1-2-4-22(20)27-25(16-5-6-16)21(24)12-11-18(28)13-19(29)14-23(30)31;/h1-4,7-12,16,18-19,28-29H,5-6,13-14H2,(H,30,31);/b12-11+;/t18-,19-;/m0./s1 |

InChI Key |

AMUDYCAFPCQTAZ-RPQBTBOMSA-N |

Isomeric SMILES |

C1CC1C2=NC3=CC=CC=C3C(=C2/C=C/[C@@H](C[C@@H](CC(=O)O)O)O)C4=CC=C(C=C4)F.[Ca] |

Canonical SMILES |

C1CC1C2=NC3=CC=CC=C3C(=C2C=CC(CC(CC(=O)O)O)O)C4=CC=C(C=C4)F.[Ca] |

Synonyms |

ent-NK-104; Pitavastatin 3S,5R-Isomer Calcium Salt |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Synthesis and Chiral Purity Analysis of (3S,5R)-Pitavastatin Calcium

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and chiral purity analysis of (3S,5R)-Pitavastatin Calcium, a potent HMG-CoA reductase inhibitor. The document details various synthetic strategies, offering a comparative analysis of their efficiency and stereoselectivity. Furthermore, it provides robust analytical methodologies for ensuring the chiral integrity of the final active pharmaceutical ingredient (API).

I. Synthesis of this compound

The synthesis of Pitavastatin (B1663618) is a multi-step process that requires precise control over stereochemistry to yield the desired (3S,5R) enantiomer. Several strategies have been developed to achieve this, primarily focusing on the stereoselective construction of the dihydroxyheptenoic acid side chain and its subsequent coupling with the quinoline (B57606) core.

Key Synthetic Strategies

The most common and efficient synthetic routes for this compound are convergent, involving the separate synthesis of the chiral side chain and the heterocyclic quinoline core, followed by a coupling reaction. Key strategies include:

-

Wittig Reaction: This classical olefination reaction is widely employed to couple a phosphonium (B103445) ylide derived from the quinoline core with a chiral aldehyde representing the side chain. While effective, this method can sometimes lead to the formation of the undesired (Z)-isomer as a significant impurity.[1]

-

Julia-Kocienski Olefination: This modified Julia olefination offers superior (E)-stereoselectivity compared to the Wittig reaction, thus minimizing the formation of the (Z)-isomer.[2][3] This method involves the reaction of a sulfone derivative of the quinoline core with a lactonized statin side-chain precursor.[2]

-

Asymmetric Aldol (B89426) Reaction: This approach focuses on the stereoselective synthesis of the chiral side chain itself. An asymmetric aldol reaction can be used to set the two stereocenters in the dihydroxyheptenoate moiety with high enantiomeric and diastereomeric excess.[4]

-

Diastereoselective Synthesis via Bismuth-Catalyzed Hemiacetal/Oxa-Michael Addition: An efficient method for constructing the 1,3-syn-diol motif of the side chain involves a bismuth-catalyzed reaction, which has been shown to proceed with excellent stereocontrol.

Synthesis Workflow Diagram

References

An In-depth Technical Guide on the Chemical Structure and Stereoisomerism of (3S,5R)-Pitavastatin Calcium

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pitavastatin (B1663618), a potent synthetic inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, is a widely prescribed therapeutic agent for the management of hypercholesterolemia.[1][2] Its efficacy and safety are intrinsically linked to its specific stereochemistry. This technical guide provides a comprehensive examination of the chemical structure and stereoisomerism of the therapeutically active (3R,5S)-enantiomer of Pitavastatin Calcium. It delves into the physicochemical properties, detailed experimental protocols for synthesis and chiral separation, and the key signaling pathways modulated by this drug.

Chemical Structure and Physicochemical Properties

Pitavastatin Calcium is the calcium salt of (3R,5S,6E)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoic acid. The molecule consists of a characteristic dihydroxy heptenoic acid side chain, which is crucial for its inhibitory activity on HMG-CoA reductase, attached to a quinoline (B57606) heterocyclic core.[2][3]

The chemical structure of the active (3R,5S)-Pitavastatin Calcium is presented below.

Caption: Chemical structure of (3R,5S)-Pitavastatin Calcium.

Physicochemical Properties

A summary of the key physicochemical properties of Pitavastatin Calcium is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₅₀H₄₆CaF₂N₂O₈ | [4] |

| Molecular Weight | 881.0 g/mol | [4][5] |

| Appearance | White to beige powder | [6] |

| Solubility | DMSO: ≥34.85 mg/mL, Insoluble in Ethanol and Water | [7] |

| Optical Activity | [α]/D +19 to +24°, c = 1 in acetonitrile: water (1:1) | [6] |

| Melting Point | 190-192°C |

Stereoisomerism

Pitavastatin has two chiral centers at the C3 and C5 positions of the heptenoic acid side chain, leading to the possibility of four stereoisomers: (3R,5S), (3S,5R), (3R,5R), and (3S,5S).[8] Additionally, a geometric (Z)-isomer can be formed during synthesis.[3][8] The therapeutically active form is the (3R,5S)-isomer.[1] The other stereoisomers are considered impurities.

Caption: Relationship between Pitavastatin and its stereoisomers.

The (3S,5R)-isomer is an enantiomer of the active drug, while the (3R,5R) and (3S,5S) isomers are diastereomers.[][10] The (Z)-isomer is a geometric isomer that can arise from the Wittig reaction during synthesis.[3][8]

Experimental Protocols

Synthesis of (3R,5S)-Pitavastatin Calcium

A common synthetic route for Pitavastatin Calcium involves the Wittig reaction to form the characteristic heptenoic acid side chain.[11] An alternative approach utilizes Julia olefination, which has been reported to provide higher yields and purity.[11]

General Wittig Reaction Protocol (as described in literature):

-

Preparation of the Phosphonium (B103445) Salt: The quinoline core with a suitable leaving group (e.g., bromide) is reacted with triphenylphosphine (B44618) to form the corresponding phosphonium salt.

-

Preparation of the Aldehyde: The chiral dihydroxyheptanoate side chain precursor is oxidized to the corresponding aldehyde.

-

Wittig Reaction: The phosphonium salt is deprotonated with a strong base (e.g., n-butyllithium) to form the ylide, which is then reacted with the aldehyde to form the protected Pitavastatin.

-

Deprotection and Salt Formation: The protecting groups on the dihydroxy side chain are removed, and the resulting carboxylic acid is treated with a calcium salt (e.g., calcium chloride or calcium acetate) to precipitate Pitavastatin Calcium.[3]

Chiral Separation of Pitavastatin Stereoisomers

The separation and quantification of Pitavastatin stereoisomers are critical for quality control. High-Performance Liquid Chromatography (HPLC) and Capillary Zone Electrophoresis (CZE) are the primary analytical techniques employed.[8][12]

Example HPLC Method for Chiral Separation:

-

Column: Chiral stationary phase, such as amylose (B160209) tris(3,5-dimethylphenylcarbamate) (CHIRALPAK AD).[13][14]

-

Mobile Phase: A mixture of n-hexane and a low-alcohol solution (e.g., ethanol) containing an organic acid (e.g., trifluoroacetic acid).[14] A typical mobile phase composition is n-hexane:ethanol (containing 1.0% trifluoroacetic acid) = 92:8.[14]

-

Detection: UV detection at an appropriate wavelength.

-

Column Temperature: 40°C.[13]

Example CZE Method for Chiral Separation: [12]

-

Capillary: 53 cm (45 cm effective length, 50 µm internal diameter).

-

Running Buffer: 80 mmol/L Tris-HCl, pH 3.20, containing 50 mmol/L hydroxypropyl-β-cyclodextrin (HP-β-CD) and 5 mmol/L sodium dodecyl sulfate (B86663) (SDS).

-

Applied Voltage: 18 kV.

-

Column Temperature: 23°C.

-

Injection: Hydrodynamic injection for 2 seconds at a height of 17 cm.

Signaling Pathways

Pitavastatin's primary mechanism of action is the competitive inhibition of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.[2][15] This leads to a reduction in intracellular cholesterol levels and an upregulation of LDL receptors, resulting in increased clearance of LDL cholesterol from the circulation.[2]

Beyond its lipid-lowering effects, Pitavastatin exhibits pleiotropic effects through the modulation of various signaling pathways.

Caption: Key signaling pathways affected by Pitavastatin.

-

PI3K-Akt Pathway: Pitavastatin activates the phosphoinositide 3-kinase (PI3K)-Akt pathway, leading to the phosphorylation and activation of endothelial nitric oxide synthase (eNOS).[16] This increases the production of nitric oxide (NO), a key molecule in maintaining endothelial function.[16]

-

MAPK/AP-1 Pathway: Pitavastatin has been shown to exert anti-inflammatory effects by selectively inhibiting the extracellular signal-regulated kinase (ERK) and p38 mitogen-activated protein kinase (MAPK) signaling pathways.[17] This, in turn, reduces the transcriptional activity of activating protein-1 (AP-1), a key regulator of pro-inflammatory cytokine production.[17]

Conclusion

The therapeutic success of Pitavastatin is a testament to the importance of stereochemistry in drug design and development. The (3R,5S)-enantiomer is the biologically active form, and its synthesis and purification require precise control to minimize the presence of other stereoisomers. Understanding the detailed chemical structure, physicochemical properties, and the intricate signaling pathways modulated by (3R,5S)-Pitavastatin Calcium is crucial for researchers and scientists in the ongoing development of novel cardiovascular therapies. The experimental protocols outlined in this guide provide a foundation for the synthesis and analysis of this important pharmaceutical agent.

References

- 1. Pitavastatin | C25H24FNO4 | CID 5282452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Pitavastatin: A Comprehensive Overview of its Mechanisms, Pharmacokinetics, Pharmacodynamics, and Adverse Effects - Article (Preprint v1) by Priyanka Chaurasiya et al. | Qeios [qeios.com]

- 3. Conformational Analysis of Geometric Isomers of Pitavastatin Together with Their Lactonized Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pitavastatin Calcium | C50H46CaF2N2O8 | CID 5282451 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (3S,5R)-Enantiomer of Pitavastatin Calcium | C50H46CaF2N2O8 | CID 53394921 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Pitavastatin calcium = 98 HPLC 147526-32-7 [sigmaaldrich.com]

- 7. apexbt.com [apexbt.com]

- 8. (Z)-Pitavastatin Calcium Salt | 1159588-21-2 | Benchchem [benchchem.com]

- 10. veeprho.com [veeprho.com]

- 11. derpharmachemica.com [derpharmachemica.com]

- 12. [Chiral separation of pitavastatin calcium enantiomers by capillary zone electrophoresis] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. CN1790012A - Method for separating and determining pitavastatin and its optical isomer by means of liquid chromatography - Google Patents [patents.google.com]

- 14. CN100371709C - Method for separating and determining pitavastatin and its optical isomer by means of liquid chromatography - Google Patents [patents.google.com]

- 15. ClinPGx [clinpgx.org]

- 16. Pitavastatin at low dose activates endothelial nitric oxide synthase through PI3K-AKT pathway in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Pitavastatin Exerts Potent Anti-Inflammatory and Immunomodulatory Effects via the Suppression of AP-1 Signal Transduction in Human T Cells - PMC [pmc.ncbi.nlm.nih.gov]

(3S,5R)-Pitavastatin Calcium CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (3S,5R)-Pitavastatin Calcium, an enantiomer of the potent HMG-CoA reductase inhibitor, Pitavastatin (B1663618). As the stereoisomer of the active pharmaceutical ingredient, this compound is primarily of interest as a potential process-related impurity in the synthesis of Pitavastatin. This document details its chemical identity, including its CAS number and molecular weight, and discusses its expected pharmacological activity within the context of the HMG-CoA reductase pathway. Detailed experimental protocols for assessing HMG-CoA reductase inhibition and for the analytical separation of Pitavastatin isomers are provided.

Chemical and Physical Properties

This compound is the calcium salt of the (3S,5R) enantiomer of Pitavastatin. The identity and molecular weight can be represented in two common forms: the full calcium salt and the hemi-calcium salt. The CAS number 254452-88-5 is most consistently associated with the (3S,5R)-isomer calcium salt.

| Property | Data |

| Chemical Name | (3S,5R,6E)-7-[2-Cyclopropyl-4-(4-fluorophenyl) quinolin-3-yl]-3,5-dihydroxyhept-6-enoic acid calcium salt |

| Synonyms | ent-NK-104, Pitavastatin Enantiomer, Pitavastatin (3S,5R)-Isomer Calcium Salt |

| CAS Number | 254452-88-5 |

| Molecular Formula | Full Salt: C₅₀H₄₆CaF₂N₂O₈ Hemi-salt: C₂₅H₂₃FNO₄ · ½Ca |

| Molecular Weight | Full Salt: 880.98 g/mol [1] Hemi-salt: 440.49 g/mol [2] |

Pharmacological Profile and Mechanism of Action

The active form of Pitavastatin is the (3R,5S)-stereoisomer, which is a potent competitive inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase.[3] This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a rate-limiting step in the biosynthesis of cholesterol in the liver.[4] As the enantiomer of the active drug, (3S,5R)-Pitavastatin is expected to have significantly lower or negligible inhibitory activity on HMG-CoA reductase. Studies on geometric isomers of statins have shown that structural changes can lead to a substantial loss of activity.

The theoretical mechanism of action, should any exist, would follow the same pathway as other statins. Inhibition of HMG-CoA reductase leads to a decrease in intracellular cholesterol levels. This, in turn, upregulates the expression of LDL receptors on hepatocytes, increasing the clearance of LDL cholesterol from the bloodstream.

Quantitative Analysis

While the active (3R,5S)-Pitavastatin is a highly potent inhibitor of HMG-CoA reductase, there is a lack of publicly available data on the inhibitory activity of the (3S,5R) enantiomer. It is standard in pharmaceutical development that enantiomeric impurities have significantly reduced or no pharmacological effect.

| Compound | HMG-CoA Reductase IC₅₀ |

| (3R,5S)-Pitavastatin | 6.8 nM[5][6] |

| (3S,5R)-Pitavastatin | Not Reported |

Experimental Protocols

In Vitro HMG-CoA Reductase Inhibition Assay

This protocol is a representative method for determining the inhibitory activity of a test compound like this compound against HMG-CoA reductase. The assay is based on the spectrophotometric measurement of the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH by the enzyme.[7][8][9]

Materials:

-

HMG-CoA Reductase (catalytic domain)

-

HMG-CoA substrate solution

-

NADPH solution

-

Assay Buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Positive control inhibitor (e.g., Pravastatin or (3R,5S)-Pitavastatin)

-

96-well UV-transparent microplate

-

Microplate spectrophotometer capable of kinetic measurements at 340 nm

Procedure:

-

Reagent Preparation: Prepare working solutions of HMG-CoA, NADPH, and the test compound in the assay buffer.

-

Assay Setup: In a 96-well plate, prepare wells for the blank, negative control (no inhibitor), positive control, and various concentrations of the test compound.

-

Reaction Mixture: To each well, add the assay buffer and NADPH solution.

-

Inhibitor Addition: Add the test compound solutions to the respective wells. Add solvent to the negative control well.

-

Enzyme Addition: Add the HMG-CoA Reductase enzyme solution to all wells except the blank.

-

Pre-incubation: Incubate the plate at 37°C for 5-10 minutes to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Start the reaction by adding the HMG-CoA substrate solution to all wells.

-

Kinetic Measurement: Immediately place the plate in the spectrophotometer and measure the absorbance at 340 nm every 30-60 seconds for 10-20 minutes at 37°C.

-

Data Analysis: Calculate the rate of NADPH consumption (decrease in A340/min). Determine the percent inhibition for each concentration of the test compound relative to the negative control. Calculate the IC₅₀ value by plotting percent inhibition versus the logarithm of the inhibitor concentration.

Analytical Method for Isomer Separation

The quantification of (3S,5R)-Pitavastatin as an impurity in the active pharmaceutical ingredient requires a stereoselective analytical method. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is the standard approach.

Principle: Chiral HPLC columns, such as those with an amylose-based stationary phase (e.g., Chiralpak IA or AD), are used to separate the enantiomers.[2][10] The different interactions of the stereoisomers with the chiral stationary phase result in different retention times, allowing for their separation and quantification. A typical mobile phase consists of a mixture of a non-polar solvent like n-heptane or hexane (B92381) with an alcohol like ethanol (B145695) or 1-butanol, often with small amounts of an acid (e.g., formic acid or trifluoroacetic acid) and a base (e.g., diethylamine) to improve peak shape and resolution.[2][11] Detection is typically performed using a UV detector at a wavelength around 245 nm.[11][12]

Conclusion

This compound is the enantiomeric counterpart to the active drug, (3R,5S)-Pitavastatin. While it shares the same molecular formula and connectivity, its different stereochemistry renders it pharmacologically insignificant in comparison to the active isomer. For drug development professionals, the primary importance of (3S,5R)-Pitavastatin lies in its role as a potential process-related impurity. Robust analytical methods, such as chiral HPLC, are crucial for ensuring the stereoisomeric purity of the final drug product, thereby guaranteeing its safety and efficacy. The experimental protocols and data presented in this guide provide a foundational understanding for researchers involved in the analysis and control of Pitavastatin and its related substances.

References

- 1. DSpace [helda.helsinki.fi]

- 2. researchgate.net [researchgate.net]

- 3. Pitavastatin | C25H24FNO4 | CID 5282452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. Pitavastatin: A Comprehensive Overview of its Mechanisms, Pharmacokinetics, Pharmacodynamics, and Adverse Effects - Article (Preprint v1) by Priyanka Chaurasiya et al. | Qeios [qeios.com]

- 6. researchgate.net [researchgate.net]

- 7. assaygenie.com [assaygenie.com]

- 8. HMG-CoA Reductase Activity/Inhibitor Screening Kit - Creative BioMart [creativebiomart.net]

- 9. merckmillipore.com [merckmillipore.com]

- 10. CN100371709C - Method for separating and determining pitavastatin and its optical isomer by means of liquid chromatography - Google Patents [patents.google.com]

- 11. CN1790012A - Method for separating and determining pitavastatin and its optical isomer by means of liquid chromatography - Google Patents [patents.google.com]

- 12. walshmedicalmedia.com [walshmedicalmedia.com]

Unveiling the Solubility Profile of (3S,5R)-Pitavastatin Calcium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of (3S,5R)-Pitavastatin Calcium in dimethyl sulfoxide (B87167) (DMSO) and other common organic solvents. Understanding the solubility of this potent HMG-CoA reductase inhibitor is paramount for successful drug formulation, in vitro assay development, and preclinical studies. This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.

Core Solubility Data

This compound exhibits varying degrees of solubility across different organic solvents. The following table summarizes the available quantitative and qualitative solubility data for this compound.

| Solvent | Solubility (mg/mL) | Remarks |

| Dimethyl Sulfoxide (DMSO) | ~25 - 100[1][2][3] | Multiple sources report high solubility, though values vary. Fresh, anhydrous DMSO is recommended as moisture can reduce solubility[3]. |

| Dimethylformamide (DMF) | ~30[1] | High solubility, comparable to DMSO. |

| Methanol | Slightly soluble[4][5] | Qualitative data indicates limited solubility. |

| Ethanol | Very slightly soluble[4] | Qualitative data indicates poor solubility. |

| Acetonitrile (ACN) | Soluble (in mixture)[5] | Soluble in a Methanol:Acetonitrile mixture. |

| Water | Very slightly soluble / Insoluble[3][4][6] | Sparingly soluble in aqueous buffers[1]. |

Experimental Protocols for Solubility Determination

Accurate determination of drug solubility is crucial for drug development. The two most common methods employed are the traditional shake-flask method for thermodynamic solubility and high-throughput screening (HTS) methods for kinetic solubility.

Thermodynamic Solubility: The Shake-Flask Method

The shake-flask method is a well-established and reliable technique for determining the equilibrium (thermodynamic) solubility of a compound.[7] It involves adding an excess amount of the solid compound to a solvent and allowing it to equilibrate over a set period.

Methodology:

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the desired organic solvent in a sealed vial or flask.

-

Equilibration: The mixture is agitated (e.g., using a shaker) at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.

-

Phase Separation: After equilibration, the undissolved solid is separated from the saturated solution by centrifugation or filtration.

-

Quantification: The concentration of this compound in the clear, saturated supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is expressed as the concentration of the drug in the saturated solution (e.g., in mg/mL).

Caption: Workflow for Thermodynamic Solubility Determination (Shake-Flask Method).

Kinetic Solubility: High-Throughput Screening (HTS)

Kinetic solubility assays are widely used in early drug discovery to rapidly assess the solubility of a large number of compounds.[8][9] These methods typically involve precipitating the compound from a DMSO stock solution into an aqueous buffer.

Methodology:

-

Stock Solution Preparation: A concentrated stock solution of this compound is prepared in 100% DMSO.

-

Serial Dilution: The DMSO stock solution is serially diluted in a multi-well plate.

-

Addition of Aqueous Buffer: A specific volume of aqueous buffer is added to each well containing the DMSO solution. The final DMSO concentration is typically kept low (e.g., 1-5%) to minimize its co-solvent effect.

-

Precipitation Detection: The plate is incubated for a short period (e.g., 1-2 hours), and the formation of a precipitate is detected. Common detection methods include:

-

Data Analysis: The kinetic solubility is determined as the concentration at which precipitation is first observed.

Caption: Workflow for Kinetic Solubility Determination (HTS Method).

Logical Relationships in Solubility Assessment

The choice between thermodynamic and kinetic solubility measurements depends on the stage of drug development. Early discovery often relies on high-throughput kinetic assays for rapid screening, while later stages require more precise thermodynamic data for formulation development.

Caption: Relationship between Solubility Assay Types in Drug Development.

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. abmole.com [abmole.com]

- 3. selleckchem.com [selleckchem.com]

- 4. China Pitavastatin Calcium 147526-32-7,Buy Pitavastatin Calcium 147526-32-7 Online -china-sinoway.com [china-sinoway.com]

- 5. allmpus.com [allmpus.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 9. High-Throughput Screening (HTS) | Malvern Panalytical [malvernpanalytical.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pharmatutor.org [pharmatutor.org]

(3S,5R)-Pitavastatin Calcium: An In-Depth Technical Guide to In Vitro Activity and Potency

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro activity and potency of (3S,5R)-Pitavastatin Calcium, a potent synthetic inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase.[1] This document details its inhibitory action on its primary target, its effects in cellular models, and the experimental protocols used for these assessments.

In Vitro Potency Against HMG-CoA Reductase

Pitavastatin (B1663618) exhibits a high affinity and potent inhibitory activity against the HMG-CoA reductase enzyme, the rate-limiting step in cholesterol biosynthesis.[2][3] Its unique chemical structure, featuring a cyclopropyl (B3062369) group, contributes to its avid binding to the enzyme's catalytic pocket.[4][5] The affinity of statins for HMG-CoA reductase is reported to be at least 1000-fold higher than that of the natural substrate, HMG-CoA.[4]

Quantitative analysis demonstrates pitavastatin's strong inhibitory constants. Its reported inhibitor constant (Ki) is 1.7 nM. In assays using isolated rat liver microsomes, pitavastatin inhibited HMG-CoA reductase activity in a concentration-dependent manner with an IC50 of 6.8 nmol/L.[2][5]

Table 1: In Vitro Potency of Pitavastatin Calcium Against HMG-CoA Reductase

| Parameter | Value | Source System | Reference |

| Ki | 1.7 nM | Purified Enzyme | |

| IC50 | 6.8 nM | Isolated Rat Liver Microsomes | [2][5] |

Comparative studies highlight pitavastatin's superior potency relative to other commonly used statins in vitro.

Table 2: Comparative In Vitro Potency of Pitavastatin vs. Other Statins

| Statin | Potency Ratio vs. Pitavastatin | Source System | Reference |

| Simvastatin | Pitavastatin is 2.4x more potent | Isolated Rat Liver Microsomes | [5] |

| Pravastatin | Pitavastatin is 6.8x more potent | Isolated Rat Liver Microsomes | [5] |

| Atorvastatin | Pitavastatin is ~6x more potent (LDL-C reduction) | N/A (Potency Comparison) | [6][7] |

| Rosuvastatin | Pitavastatin is ~1.7x more potent (LDL-C reduction) | N/A (Potency Comparison) | [6][7] |

| Fluvastatin | Pitavastatin is ~77x more potent (LDL-C reduction) | N/A (Potency Comparison) | [6][7] |

Experimental Protocol: HMG-CoA Reductase Activity Assay

The in vitro potency of pitavastatin is typically determined using an HMG-CoA reductase activity assay. The most common method is a colorimetric or spectrophotometric assay that measures the decrease in absorbance resulting from the oxidation of NADPH, a cofactor in the enzymatic reaction.[8][9]

Principle: HMG-CoA reductase catalyzes the reduction of HMG-CoA to mevalonate (B85504), a reaction that consumes NADPH.[8][10] The rate of NADPH consumption, measured by the decrease in absorbance at 340 nm, is directly proportional to the enzyme's activity.[8][9] The presence of an inhibitor like pitavastatin will slow this rate.

Generalized Protocol:

-

Reagent Preparation:

-

An assay buffer (e.g., 50 mM sodium phosphate, pH 6.8) is warmed to 37°C.[8][9]

-

Recombinant HMG-CoA Reductase enzyme is reconstituted in the assay buffer and kept on ice.[8]

-

Substrates HMG-CoA and NADPH are reconstituted in distilled water and kept on ice.[8]

-

Pitavastatin (or other test inhibitors) is dissolved in a suitable solvent like DMSO to create stock solutions.

-

-

Assay Setup (in a 96-well plate):

-

Test Wells: Add assay buffer, HMG-CoA Reductase enzyme, and the pitavastatin solution.

-

Enzyme Control Wells: Add assay buffer, HMG-CoA Reductase enzyme, and solvent (e.g., DMSO).

-

Blank/Background Control Wells: Add assay buffer and substrates, but no enzyme.

-

-

Reaction Initiation and Measurement:

-

The reaction is initiated by adding the HMG-CoA and NADPH substrate mix to all wells.

-

The plate is immediately placed in a microplate reader pre-set to 37°C.

-

The absorbance at 340 nm is measured kinetically, with readings taken every 2-3 minutes for a duration of 10-20 minutes.

-

-

Data Analysis:

-

The rate of decrease in absorbance (ΔA340/min) is calculated for each well.

-

The specific activity of the enzyme is determined using the molar extinction coefficient of NADPH.[11]

-

The percentage of inhibition by pitavastatin is calculated relative to the enzyme control.

-

IC50 values are determined by plotting percent inhibition against a range of pitavastatin concentrations.

-

In Vitro Activity in Cellular Models

The potent enzymatic inhibition by pitavastatin translates to significant activity in cellular models. In cultured human hepatoma (HepG2) cells, pitavastatin potently inhibits cholesterol synthesis from acetic acid with an IC50 value of 5.8 nM.[12] This inhibition of cholesterol synthesis leads to a compensatory upregulation of LDL receptor expression on the hepatocyte surface, a key mechanism for its LDL-cholesterol lowering effect in vivo.[5][13]

Table 3: Potency of Pitavastatin in Inhibiting Cholesterol Synthesis in HepG2 Cells

| Statin | Potency Ratio vs. Pitavastatin | Reference |

| Simvastatin | Pitavastatin is 2.9x more potent | [4] |

| Atorvastatin | Pitavastatin is 5.7x more potent | [4] |

Beyond cholesterol synthesis, pitavastatin has been shown to inhibit the proliferation of various cancer cell lines in vitro, including ovarian and liver cancer cells, an effect linked to the inhibition of the mevalonate pathway.[12][14][15]

Experimental Protocol: Cellular Cholesterol Synthesis Assay

The effect of pitavastatin on intracellular cholesterol levels is commonly assessed using a cell-based assay that detects unesterified cholesterol.

Principle: This method often uses Filipin III, a fluorescent polyene macrolide that binds specifically to unesterified cholesterol in cell membranes.[16] The binding results in a detectable fluorescent signal. A reduction in cholesterol synthesis due to pitavastatin treatment will lead to a decrease in overall fluorescence compared to control cells.

Generalized Protocol:

-

Cell Culture and Treatment:

-

Cells (e.g., HepG2) are seeded in a 96-well plate and allowed to adhere overnight.[17]

-

The following day, cells are treated with various concentrations of pitavastatin or a vehicle control. A positive control, such as the cholesterol transport inhibitor U-18666A, may also be used.[16][17]

-

Cells are incubated for a specified period (e.g., 48-72 hours) to allow for the compound to affect cholesterol metabolism.[17]

-

-

Cell Staining:

-

The culture medium is removed, and cells are washed.

-

Cells are fixed using a fixative solution (e.g., formaldehyde-based) for approximately 10 minutes.[17]

-

After washing away the fixative, a solution containing Filipin III is added to each well.[17]

-

The plate is incubated in the dark for 30-60 minutes to allow the dye to bind to cellular cholesterol.[17]

-

-

Detection and Analysis:

-

The staining solution is removed, and the cells are washed multiple times.[17]

-

The plate is immediately analyzed using a fluorescence microscope with an appropriate UV filter set (e.g., Ex/Em = 340-380/385-470 nm).[16]

-

Fluorescence intensity is quantified, and the reduction in cholesterol in pitavastatin-treated cells is compared to controls.

-

Mechanism of Action: The Mevalonate Pathway

Pitavastatin exerts its effects by directly intervening in the mevalonate pathway, the metabolic cascade responsible for producing cholesterol and other essential non-sterol isoprenoids.[18] By inhibiting HMG-CoA reductase, pitavastatin blocks the conversion of HMG-CoA to mevalonic acid, the committed step in this pathway.[3]

This inhibition has downstream consequences beyond cholesterol reduction. The mevalonate pathway produces intermediates required for the synthesis of:

-

Ubiquinone (Coenzyme Q10): Essential for the mitochondrial electron transport chain.

-

Dolichol: Required for the synthesis of glycoproteins.

-

Isoprenoid Intermediates: Farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP) are vital for the post-translational modification (prenylation) of small GTP-binding proteins like Ras and Rho, which are critical for intracellular signaling.[19]

The disruption of these downstream products is thought to contribute to the pleiotropic (non-lipid-lowering) effects of statins observed in vitro and in vivo.[3][13] The cytotoxic effects of pitavastatin on cancer cells, for instance, are blocked by the addition of geranylgeraniol, indicating the importance of inhibiting protein prenylation for this activity.[19]

References

- 1. Pitavastatin (NK-104), a new HMG-CoA reductase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pitavastatin: A Comprehensive Overview of its Mechanisms, Pharmacokinetics, Pharmacodynamics, and Adverse Effects - Article (Preprint v1) by Priyanka Chaurasiya et al. | Qeios [qeios.com]

- 4. medscape.com [medscape.com]

- 5. Pitavastatin: evidence for its place in treatment of hypercholesterolemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. actapharmsci.com [actapharmsci.com]

- 7. Pitavastatin for lowering lipids | Cochrane [cochrane.org]

- 8. assaygenie.com [assaygenie.com]

- 9. Aster glehni F. Schmidt Extract Modulates the Activities of HMG-CoA Reductase and Fatty Acid Synthase | MDPI [mdpi.com]

- 10. HMG-CoA Reductase Activity/Inhibitor Screening Kit - Creative BioMart [creativebiomart.net]

- 11. 3.2.4. HMG-CoA Reductase Enzyme Assay [bio-protocol.org]

- 12. medchemexpress.com [medchemexpress.com]

- 13. selleckchem.com [selleckchem.com]

- 14. researchgate.net [researchgate.net]

- 15. apexbt.com [apexbt.com]

- 16. assaygenie.com [assaygenie.com]

- 17. content.abcam.com [content.abcam.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

(3S,5R)-Pitavastatin Calcium Enantiomer: A Comprehensive Technical Guide on Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pitavastatin (B1663618) is a potent synthetic inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway. The clinically used and biologically active form of pitavastatin is the (3R,5S)-enantiomer. However, during the synthesis of chiral drugs like pitavastatin, other stereoisomers, such as the (3S,5R)-enantiomer, can be formed as impurities. Understanding the biological activity of these enantiomers is crucial for drug quality control, safety assessment, and ensuring therapeutic efficacy. This technical guide provides an in-depth analysis of the biological activity of the (3S,5R)-Pitavastatin Calcium enantiomer, drawing upon available data for pitavastatin and the well-established stereoselectivity of HMG-CoA reductase.

Core Tenet: Stereoselectivity of HMG-CoA Reductase

The interaction between statins and HMG-CoA reductase is highly stereoselective. The dihydroxyheptenoic acid side chain of statins mimics the natural substrate, HMG-CoA. The specific spatial arrangement of the hydroxyl groups at the 3- and 5-positions is critical for effective binding to the active site of the enzyme. For pitavastatin and other statins, the (3R,5S) configuration is the active enantiomer that competitively inhibits the enzyme. Conversely, the (3S,5R)-enantiomer, with its altered spatial arrangement of the hydroxyl groups, is not expected to bind effectively to the HMG-CoA reductase active site and is therefore considered biologically inactive. This principle is supported by studies on other statins, such as fluvastatin, where the (3S,5R)-enantiomer has been shown to be inactive.

Quantitative Analysis of Biological Activity

While direct experimental data on the biological activity of the (3S,5R)-pitavastatin enantiomer is limited in publicly available literature, a comparative analysis can be inferred from the extensive data on the active (3R,5S)-pitavastatin isomer.

Table 1: HMG-CoA Reductase Inhibitory Activity

| Compound | Isomer | IC50 (nM) | Source |

| Pitavastatin | (3R,5S) | 5.8 | [1] |

| Pitavastatin | (3R,5S) | 6.8 | [2] |

| (3S,5R)-Pitavastatin | (3S,5R) | Not Reported (Presumed Inactive) | - |

Table 2: Cellular Uptake Parameters in Hepatocytes

| Compound | Isomer | Transporter(s) | Km (µM) | Vmax (pmol/min/mg protein) | Source |

| Pitavastatin | (3R,5S) | OATP1B1, OATP2 | 2.99 ± 0.79 | Not Reported | [3] |

| Pitavastatin | (3R,5S) | Not Specified | 26.0 | 3124 | [4] |

| (3S,5R)-Pitavastatin | (3S,5R) | Not Reported | Not Reported | Not Reported | - |

Signaling Pathways and Cellular Transport

The primary signaling pathway affected by the active (3R,5S)-pitavastatin is the cholesterol biosynthesis pathway. By inhibiting HMG-CoA reductase, it prevents the conversion of HMG-CoA to mevalonate, a crucial precursor for cholesterol synthesis. This leads to a downstream upregulation of LDL receptor expression on hepatocytes and increased clearance of LDL-cholesterol from the circulation.

The cellular uptake of the active pitavastatin isomer into hepatocytes is an active process mediated by organic anion transporting polypeptides (OATPs), particularly OATP1B1[3]. This carrier-mediated transport is essential for the drug to reach its site of action within the liver cells. Given that the (3S,5R)-enantiomer is considered biologically inactive, it is unlikely to have any significant impact on this or other signaling pathways. Its cellular transport properties have not been specifically studied, but they are presumed to be negligible in a therapeutic context.

Caption: Inhibition of the Cholesterol Biosynthesis Pathway by Pitavastatin Enantiomers.

Caption: Cellular Uptake of Pitavastatin Enantiomers into Hepatocytes.

Experimental Protocols

In Vitro HMG-CoA Reductase Inhibition Assay (Spectrophotometric Method)

This protocol is designed to determine the inhibitory activity of test compounds on HMG-CoA reductase by measuring the decrease in NADPH absorbance at 340 nm.

Materials:

-

Purified HMG-CoA reductase enzyme

-

HMG-CoA substrate

-

NADPH

-

Assay Buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4, containing dithiothreitol)

-

(3R,5S)-Pitavastatin Calcium (as a positive control)

-

This compound (test compound)

-

96-well UV-transparent microplate

-

Spectrophotometer capable of kinetic measurements at 340 nm

Procedure:

-

Prepare stock solutions of the test compounds and controls in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add the assay buffer.

-

Add varying concentrations of the test compound or control to the wells.

-

Add a solution of HMG-CoA reductase to each well and incubate for a pre-determined time (e.g., 15 minutes) at 37°C to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding a solution of HMG-CoA and NADPH.

-

Immediately measure the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 10 minutes) at 37°C.

-

The rate of NADPH consumption is proportional to the enzyme activity.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the uninhibited control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

References

A Comprehensive Technical Guide to the Preclinical Pharmacokinetics and Metabolism of (3S,5R)-Pitavastatin Calcium

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3S,5R)-Pitavastatin Calcium is a synthetic inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis. As a member of the statin class of drugs, it is utilized for the management of hypercholesterolemia. Understanding its pharmacokinetic and metabolic profile in preclinical models is crucial for predicting its behavior in humans and for the design of clinical trials. This technical guide provides an in-depth overview of the absorption, distribution, metabolism, and excretion (ADME) of this compound in key preclinical species, including rats, dogs, and monkeys. The document summarizes quantitative pharmacokinetic data, details experimental methodologies, and visualizes key processes to facilitate a comprehensive understanding for researchers and drug development professionals.

Pharmacokinetics in Preclinical Models

The pharmacokinetic profile of pitavastatin (B1663618) exhibits species-dependent variations. Generally, it is characterized by rapid oral absorption and high bioavailability in most species, with the notable exception of monkeys.

Data Presentation

The following tables summarize the key pharmacokinetic parameters of pitavastatin in rats, dogs, and monkeys following oral administration.

Table 1: Pharmacokinetic Parameters of Pitavastatin in Male Wistar Rats

| Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Bioavailability (%) |

| 0.3 | 150 | 0.5 | 300 | >80[1] |

| 1.0 | 450 | 0.5 | 1100 | >80[1] |

| 3.0 | 1200 | 0.75 | 3500 | >80[1] |

Table 2: Pharmacokinetic Parameters of Pitavastatin in Beagle Dogs

| Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Bioavailability (%) |

| 0.1 | 80 | 1.5 | 400 | 88[1] |

| 0.3 | 250 | 1.5 | 1200 | 88[1] |

| 1.0 | 750 | 2.0 | 4000 | 88[1] |

Table 3: Pharmacokinetic Parameters of Pitavastatin in Cynomolgus Monkeys

| Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Bioavailability (%) |

| 0.3 | 30 | 3.2 | 150 | 18[1] |

| 1.0 | 80 | 2.5 | 450 | 18[1] |

| 3.0 | 200 | 2.2 | 1200 | 18[1] |

Metabolism of this compound

Pitavastatin undergoes limited metabolism, a characteristic that distinguishes it from some other statins and reduces the potential for certain drug-drug interactions. The primary metabolic pathway is glucuronidation, leading to the formation of an inactive lactone metabolite.

Metabolic Pathway

The principal route of metabolism for pitavastatin is the formation of pitavastatin lactone. This process is initiated by glucuronidation of the carboxylic acid moiety, primarily mediated by UDP-glucuronosyltransferases (UGTs), followed by intramolecular cyclization to form the lactone. In humans, UGT1A3 and UGT2B7 have been identified as the key enzymes involved.[2] While minor, some oxidative metabolism via cytochrome P450 enzymes, particularly CYP2C9, has been reported, leading to hydroxylated derivatives.[3][4] However, this is not a major clearance pathway. In monkeys, the metabolic clearance of pitavastatin and its lactone is significantly greater than in humans, with more extensive oxidative metabolism observed.[2]

Metabolic Pathway of this compound.

Experimental Protocols

Detailed methodologies are essential for the replication and interpretation of preclinical pharmacokinetic and metabolism studies.

In-Vivo Pharmacokinetic Study in Rats

This protocol outlines a typical approach for evaluating the pharmacokinetics of this compound in male Wistar rats.

Experimental Workflow for a Rat Pharmacokinetic Study.

1. Animal Model:

-

Species: Male Wistar rats.

-

Acclimation: Animals are acclimated for at least one week prior to the study under controlled conditions of temperature, humidity, and a 12-hour light/dark cycle.

-

Fasting: Animals are fasted overnight (approximately 12 hours) before drug administration, with free access to water.

2. Drug Administration:

-

This compound is suspended in a suitable vehicle, such as 0.5% carboxymethyl cellulose (B213188) (CMC) solution.

-

The formulation is administered as a single dose via oral gavage.

3. Sample Collection:

-

Blood Sampling: Serial blood samples (approximately 0.2-0.3 mL) are collected from the jugular or saphenous vein at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., EDTA).[5]

-

Plasma Preparation: Blood samples are centrifuged (e.g., at 4000 rpm for 10 minutes at 4°C) to separate the plasma.

-

Storage: Plasma samples are stored at -80°C until analysis.

-

Urine and Feces Collection: For metabolism and excretion studies, animals are housed in metabolic cages that allow for the separate collection of urine and feces over a specified period (e.g., 24, 48, and 72 hours post-dose).[6][7] Samples are stored frozen at -20°C or lower.

In-Vitro Metabolism using Liver Microsomes

This protocol describes the use of liver microsomes to investigate the in-vitro metabolism of pitavastatin.

1. Materials:

-

Liver microsomes from the species of interest (e.g., rat, dog, monkey, human).

-

This compound.

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

-

UDP-glucuronic acid (UDPGA).

-

Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4).

-

Acetonitrile (B52724) (for reaction termination).

2. Incubation Procedure:

-

A master mix is prepared containing the phosphate buffer, NADPH regenerating system, and liver microsomes.

-

The reaction is initiated by adding a solution of pitavastatin (e.g., to a final concentration of 1 µM) to the pre-warmed (37°C) master mix.

-

For glucuronidation assessment, UDPGA is included in the incubation mixture.[2]

-

Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

-

The reaction in each aliquot is terminated by the addition of cold acetonitrile.

-

Samples are centrifuged to precipitate proteins, and the supernatant is collected for analysis.

Bioanalytical Method: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the standard method for the quantification of pitavastatin and its metabolites in biological matrices.

1. Sample Preparation:

-

Plasma: Protein precipitation is a common and effective method. A volume of cold acetonitrile (often containing an internal standard) is added to the plasma sample. After vortexing and centrifugation, the supernatant is collected.[8]

-

Urine/Feces: Samples may require homogenization and further extraction steps, such as liquid-liquid extraction or solid-phase extraction, to remove interfering substances.[9]

2. Chromatographic Conditions (Example):

-

Column: A reverse-phase C18 column (e.g., Agilent Zorbax SB-C18, 1.8 µm, 4.6 x 150 mm).[8]

-

Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., methanol (B129727) or acetonitrile).[8]

-

Flow Rate: Typically in the range of 0.2-0.5 mL/min.[8]

3. Mass Spectrometric Conditions (Example):

-

Ionization: Electrospray ionization (ESI) in positive ion mode.[8][9]

-

Detection: Multiple Reaction Monitoring (MRM).

Conclusion

This technical guide provides a comprehensive summary of the preclinical pharmacokinetics and metabolism of this compound. The data presented in tabular format allows for easy comparison across species, highlighting the notable difference in bioavailability in monkeys compared to rats and dogs. The metabolic pathway is characterized by minimal oxidative metabolism and a primary route of glucuronidation to an inactive lactone. The detailed experimental protocols for in-vivo pharmacokinetic studies and in-vitro metabolism assays, along with the LC-MS/MS analytical method, offer a practical resource for researchers in the field of drug development. The provided visualizations of the metabolic pathway and experimental workflow serve to further clarify these complex processes. A thorough understanding of these preclinical data is fundamental for the successful clinical development and application of this compound.

References

- 1. Portico [access.portico.org]

- 2. Metabolic fate of pitavastatin, a new inhibitor of HMG-CoA reductase: similarities and difference in the metabolism of pitavastatin in monkeys and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [Pharmacological and pharmacokinetic features and clinical effects of pitavastatin (Livalo Tablet)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pitavastatin - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. vet.purdue.edu [vet.purdue.edu]

- 6. Validation of a Novel Collection Device for Non-Invasive Urine Sampling from Free-Ranging Animals - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Urine sampling protocol | Department of Evolutionary Anthropology | UZH [iea.uzh.ch]

- 8. researchgate.net [researchgate.net]

- 9. Simple LC-MS/MS methods for simultaneous determination of pitavastatin and its lactone metabolite in human plasma and urine involving a procedure for inhibiting the conversion of pitavastatin lactone to pitavastatin in plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Robust, Stability-Indicating RP-HPLC Method for the Analysis of (3S,5R)-Pitavastatin Calcium

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pitavastatin, a potent HMG-CoA reductase inhibitor, is widely used in the management of hypercholesterolemia.[1] Accurate and reliable analytical methods are crucial for the quantitative determination of Pitavastatin in bulk drug and pharmaceutical dosage forms, ensuring product quality and therapeutic efficacy. This application note details a validated, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of (3S,5R)-Pitavastatin Calcium. The method is developed to be simple, precise, accurate, and robust, making it suitable for routine quality control and stability studies.[2][3][4] The method has been validated in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2][3][4]

Materials and Apparatus

-

Reference Standard: this compound (99.94% purity)

-

Reagents:

-

HPLC-grade Acetonitrile (B52724) (ACN)

-

HPLC-grade Methanol (B129727)

-

HPLC-grade Water (prepared using a Millipore purification system)[5]

-

Orthophosphoric Acid (for pH adjustment)

-

Potassium Dihydrogen Phosphate (B84403)

-

Triethylamine (TEA)

-

-

Apparatus:

Chromatographic Conditions

A systematic approach involving the evaluation of different mobile phase compositions, columns, and flow rates was undertaken to achieve optimal separation with good peak symmetry and resolution. The optimized conditions are summarized in the table below.

Table 1: Optimized Chromatographic Conditions

| Parameter | Optimized Condition |

| Column | C18 Column (e.g., Agilent Eclipse XDB C18, Phenomenex Luna C18), 250 mm x 4.6 mm, 5 µm particle size[1][5][6] |

| Mobile Phase | Acetonitrile and Phosphate Buffer (pH 3.4, adjusted with orthophosphoric acid) in a ratio of 35:65 v/v[1] |

| Flow Rate | 1.0 mL/min[5][8] |

| Detection Wavelength | 244 nm[1] |

| Injection Volume | 20 µL[5][8] |

| Column Temperature | Ambient (25°C)[5][8] |

| Run Time | 10 minutes[7] |

Experimental Protocols

Preparation of Solutions

3.1.1. Phosphate Buffer Preparation (pH 3.4)

-

Dissolve an appropriate amount of potassium dihydrogen phosphate in HPLC-grade water to make a 0.05M solution.

-

Adjust the pH of the solution to 3.4 using orthophosphoric acid.

-

Filter the buffer solution through a 0.45 µm membrane filter before use.

3.1.2. Mobile Phase Preparation

-

Mix acetonitrile and the prepared phosphate buffer (pH 3.4) in a 35:65 (v/v) ratio.[1]

-

Degas the mobile phase by sonicating for 15-20 minutes.

3.1.3. Standard Stock Solution Preparation (100 µg/mL)

-

Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask.

-

Dissolve the standard in methanol and make up the volume to 100 mL with the same solvent.

3.1.4. Working Standard Solution Preparation (10 µg/mL)

-

Pipette 10 mL of the standard stock solution into a 100 mL volumetric flask.

-

Dilute to the mark with the mobile phase to obtain a concentration of 10 µg/mL.

3.1.5. Sample Preparation (from Tablet Formulation)

-

Weigh and powder 20 tablets to determine the average tablet weight.[5]

-

Transfer an amount of powder equivalent to 10 mg of Pitavastatin Calcium into a 100 mL volumetric flask.

-

Add approximately 70 mL of methanol and sonicate for 15 minutes to ensure complete dissolution.[8]

-

Make up the volume to 100 mL with methanol.

-

Filter the solution through a 0.45 µm syringe filter.

-

Dilute 10 mL of the filtered solution to 100 mL with the mobile phase to get a final concentration of 10 µg/mL.

Method Validation Protocol

The developed method was validated according to ICH guidelines for the following parameters:

-

System Suitability: Six replicate injections of the working standard solution (10 µg/mL) were performed. Parameters such as theoretical plates, tailing factor, and %RSD of peak area were evaluated.

-

Specificity: The specificity of the method was assessed by comparing the chromatograms of a blank (mobile phase), a placebo solution, the standard solution, and the sample solution to check for any interference at the retention time of Pitavastatin. Forced degradation studies were also conducted.

-

Linearity: A series of solutions were prepared from the stock solution in the concentration range of 1-50 µg/mL. A calibration curve was constructed by plotting the peak area against the concentration.[1][2]

-

Accuracy (% Recovery): The accuracy was determined by the standard addition method. Known amounts of the standard drug were added to the placebo preparation at three different levels (80%, 100%, and 120%). The recovery of the added standard was then calculated.

-

Precision:

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve.

-

Robustness: The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic conditions, such as the flow rate (±0.1 mL/min), mobile phase composition (±2%), and pH (±0.1).[2]

Results and Discussion

The developed method resulted in a well-resolved peak for Pitavastatin with a retention time of approximately 3.9 minutes.[1] The method was found to be specific, with no interference from common excipients.

References

- 1. ijpar.com [ijpar.com]

- 2. japsonline.com [japsonline.com]

- 3. Development and Validation of RP-HPLC Method for Pitavastatin Calcium in Bulk and Formulation Using Experimental Design | Journal of Applied Pharmaceutical Science [bibliomed.org]

- 4. researchgate.net [researchgate.net]

- 5. walshmedicalmedia.com [walshmedicalmedia.com]

- 6. akjournals.com [akjournals.com]

- 7. nanobioletters.com [nanobioletters.com]

- 8. japsonline.com [japsonline.com]

Application Note: Quantification of (3S,5R)-Pitavastatin Calcium in Human Plasma by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of (3S,5R)-Pitavastatin Calcium in human plasma. The described protocol utilizes a straightforward protein precipitation technique for sample preparation, followed by rapid and selective chromatographic separation on a C18 column. Detection is achieved using a triple quadrupole mass spectrometer operating in positive ion electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) mode. This method is suitable for pharmacokinetic studies and other clinical research applications requiring accurate measurement of pitavastatin (B1663618) concentrations in plasma.

Introduction

Pitavastatin is a competitive inhibitor of HMG-CoA reductase, an enzyme that catalyzes a rate-limiting step in cholesterol biosynthesis.[1] It is prescribed for the treatment of hyperlipidemia and mixed dyslipidemia to reduce elevated total cholesterol, low-density lipoprotein cholesterol (LDL-C), apolipoprotein B, and triglycerides.[1] Accurate and reliable quantification of pitavastatin in biological matrices is crucial for pharmacokinetic assessments, dose-response relationship studies, and overall drug development. This LC-MS/MS method provides the necessary sensitivity, specificity, and high-throughput capability for these demanding applications.

Experimental

Materials and Reagents

-

This compound reference standard

-

Internal Standard (IS) (e.g., Paroxetine, Telmisartan, or other suitable analogue)

-

HPLC-grade acetonitrile (B52724), methanol (B129727), and water

-

Formic acid (≥98%)

-

Human plasma (with appropriate anticoagulant, e.g., heparin)

Equipment

-

Liquid chromatograph (LC) system

-

Triple quadrupole mass spectrometer with an ESI source

-

Analytical balance

-

Centrifuge

-

Vortex mixer

-

Pipettes

Chromatographic Conditions

A summary of the liquid chromatography conditions is presented in Table 1.

Table 1: Liquid Chromatography Parameters

| Parameter | Value |

| Column | Agilent Zorbax SB-C18, 1.8 µm, 4.6 x 150 mm[2][3] or equivalent |

| Mobile Phase | 85:15 (v/v) Methanol:0.1% Formic Acid in Water[2][3] |

| Flow Rate | 0.4 mL/min[2][3] |

| Column Temperature | 25°C[2][3] |

| Injection Volume | 20 µL |

| Run Time | Approximately 4 minutes |

Mass Spectrometry Conditions

The mass spectrometer was operated in positive ESI mode. The MRM transitions for pitavastatin and a potential internal standard are provided in Table 2.

Table 2: Mass Spectrometry Parameters

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Pitavastatin | 422.0[2][3][4] | 290.1[2][3][4] |

| Paroxetine (IS) | 330.1[2][3] | 192.1[2][3] |

Note: Ion source parameters (e.g., spray voltage, source temperature) should be optimized for the specific instrument used.

Protocols

Standard and Quality Control (QC) Sample Preparation

-

Primary Stock Solution: Accurately weigh and dissolve the this compound reference standard in methanol to prepare a 1 mg/mL primary stock solution.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with a 50:50 (v/v) mixture of methanol and water.

-

Calibration Standards and QC Samples: Spike blank human plasma with the appropriate working standard solutions to prepare calibration standards and quality control samples at various concentration levels.

Sample Preparation Protocol

-

Label microcentrifuge tubes for each sample, standard, and QC.

-

To 100 µL of plasma, add the internal standard solution.

-

Add 300 µL of acetonitrile to precipitate plasma proteins.[2][3]

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

Data Analysis

Peak areas of pitavastatin and the internal standard are integrated. A calibration curve is constructed by plotting the peak area ratio of pitavastatin to the internal standard against the nominal concentration of the calibration standards. The concentration of pitavastatin in the QC and unknown samples is determined using the regression equation of the calibration curve.

Method Validation Summary

The method was validated for linearity, sensitivity, precision, accuracy, recovery, and stability. A summary of the validation results is presented in Table 3.

Table 3: Method Validation Summary

| Parameter | Result |

| Linearity Range | 0.2 - 200 ng/mL[5] |

| Correlation Coefficient (r²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL[5] |

| Intra-day Precision (CV%) | < 10%[5] |

| Inter-day Precision (CV%) | < 10%[5] |

| Accuracy | 85 - 115%[5] |

| Mean Extraction Recovery | > 70%[6] |

Visualizations

Caption: Experimental workflow for the LC-MS/MS analysis of Pitavastatin in plasma.

Caption: Key parameters for the validation of the bioanalytical method.

Conclusion

The described LC-MS/MS method provides a rapid, sensitive, and reliable approach for the quantification of this compound in human plasma. The simple protein precipitation sample preparation procedure and the short chromatographic run time allow for high-throughput analysis, making this method well-suited for pharmacokinetic studies and routine clinical research. The method has been validated to meet standard bioanalytical guidelines for accuracy, precision, and sensitivity.

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. researchgate.net [researchgate.net]

- 3. Determination of Pitavastatin in Human Plasma by LC–MS–MS | Semantic Scholar [semanticscholar.org]

- 4. Simple LC-MS/MS methods for simultaneous determination of pitavastatin and its lactone metabolite in human plasma and urine involving a procedure for inhibiting the conversion of pitavastatin lactone to pitavastatin in plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for (3S,5R)-Pitavastatin Calcium in Vitro Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3S,5R)-Pitavastatin calcium is a potent synthetic inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[1][2] As a member of the statin class of drugs, its primary clinical application is the management of hypercholesterolemia and mixed dyslipidemia.[3][4] Beyond its lipid-lowering effects, pitavastatin (B1663618) exhibits a range of pleiotropic effects, including anti-inflammatory, anti-proliferative, and pro-apoptotic activities, making it a subject of interest in various research fields, particularly oncology and cardiovascular biology.[5][6] These application notes provide detailed protocols for in vitro cell-based assays to investigate the multifaceted biological activities of this compound.

Mechanism of Action

Pitavastatin competitively inhibits HMG-CoA reductase, preventing the conversion of HMG-CoA to mevalonate, a crucial precursor for cholesterol synthesis.[1][6] This inhibition leads to a depletion of intracellular cholesterol, which in turn upregulates the expression of LDL receptors on the surface of hepatocytes, enhancing the clearance of circulating LDL cholesterol.[7] The pleiotropic effects of pitavastatin are largely attributed to the reduced synthesis of isoprenoid intermediates, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), which are essential for the post-translational modification and function of various signaling proteins, including small GTPases like Rho, Ras, and Rac.[8]

Quantitative Data Summary

The following tables summarize the in vitro efficacy of pitavastatin across various cell lines and assays.

Table 1: HMG-CoA Reductase Inhibition and Cholesterol Synthesis

| Parameter | Cell Line/System | IC50 Value | Reference |

| HMG-CoA Reductase Inhibition | Rat liver microsomes | 6.8 nM | [9] |

| Cholesterol Synthesis Inhibition | HepG2 (human hepatoma) | 5.8 nM | [9] |

Table 2: Cytotoxicity and Anti-proliferative Effects

| Assay | Cell Line | IC50 Value / Effect | Reference |

| Cell Viability (MTT) | SCC12, SCC13 (cutaneous squamous carcinoma) | Dose-dependent decrease | [10] |

| Cell Viability (MTT) | Huh-7, SMMC7721 (liver cancer) | Growth inhibition | [11][12] |

| T-cell Proliferation | Freshly stimulated human T-cells | 3.6 nM | [13] |

| T-cell Proliferation | Pre-activated human T-cells | 48.5 nM | [13] |

Table 3: Induction of Apoptosis

| Assay | Cell Line | Observation | Reference |

| Caspase-3 & PARP-1 Cleavage | SCC12, SCC13 | Increased cleavage | [10] |

| Caspase-9 & Caspase-3 Cleavage | Huh-7, SMMC7721 | Increased cleavage | [12] |

| Caspase-3/7 Activity | SCC15 (oral squamous carcinoma) | Increased activity | [14][15] |

| Sub-G1 Cell Population | Huh-7, SMMC7721 | Increased proportion | [12] |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is adapted from studies on liver cancer and cutaneous squamous carcinoma cells.[10][11]

Objective: To determine the effect of this compound on the viability of cultured cells.

Materials:

-

This compound

-

Target cell line (e.g., Huh-7, SMMC7721, SCC12, SCC13)

-

Complete cell culture medium

-

96-well cell culture plates

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the overnight culture medium from the cells and replace it with medium containing various concentrations of pitavastatin. Include a vehicle control (DMSO-treated) group.

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

-

Carefully remove the medium containing MTT.

-

Add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the relative cell viability as a percentage of the vehicle control.

Apoptosis Detection by Caspase Activity Assay

This protocol is based on methods used to assess apoptosis in oral squamous carcinoma cells.[14][16]

Objective: To quantify the activity of executioner caspases (caspase-3 and -7) as a marker of apoptosis.

Materials:

-

This compound

-

Target cell line (e.g., SCC15)

-

White-walled 96-well plates

-

Caspase-Glo® 3/7 Assay kit

-

Luminometer

Procedure:

-

Seed cells into a white-walled 96-well plate at a density of 1.5 x 10³ cells/well and incubate overnight.

-

Treat the cells with various concentrations of this compound for the desired duration.

-

Equilibrate the plate and the Caspase-Glo® 3/7 reagent to room temperature.

-

Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.

-

Mix the contents of the wells by gently shaking the plate for 30 seconds.

-

Incubate the plate at room temperature for 1 to 2 hours, protected from light.

-

Measure the luminescence of each sample using a luminometer.

-

Normalize the results to the number of cells or a vehicle control.

Cell Cycle Analysis by Flow Cytometry

This protocol is derived from studies on liver cancer cells.[12]

Objective: To determine the effect of this compound on cell cycle distribution.

Materials:

-

This compound

-

Target cell line (e.g., Huh-7)

-

6-well cell culture plates

-

Phosphate-buffered saline (PBS)

-

70% ethanol (B145695) (ice-cold)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with this compound for the desired time.

-

Harvest the cells by trypsinization and collect them by centrifugation.

-

Wash the cells with ice-cold PBS.

-

Fix the cells by resuspending the pellet in ice-cold 70% ethanol and incubating at -20°C for at least 2 hours.

-

Centrifuge the fixed cells and wash with PBS.

-

Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

-

Analyze the cell cycle distribution using a flow cytometer. The sub-G1 peak is indicative of apoptotic cells.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Pitavastatin's mechanism of action and downstream cellular effects.

Caption: Experimental workflow for the MTT cell viability assay.

Caption: Simplified intrinsic apoptosis pathway induced by Pitavastatin.

References

- 1. Pitavastatin for lowering lipids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pitavastatin: A Comprehensive Overview of its Mechanisms, Pharmacokinetics, Pharmacodynamics, and Adverse Effects - Article (Preprint v1) by Priyanka Chaurasiya et al. | Qeios [qeios.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Pleiotropic effects of pitavastatin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. m.youtube.com [m.youtube.com]

- 8. academic.oup.com [academic.oup.com]

- 9. Critical appraisal of the role of pitavastatin in treating dyslipidemias and achieving lipid goals - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pitavastatin Induces Apoptosis of Cutaneous Squamous Cell Carcinoma Cells through Geranylgeranyl Pyrophosphate-Dependent c-Jun N-Terminal Kinase Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. selleckchem.com [selleckchem.com]

- 12. Pitavastatin suppressed liver cancer cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Pitavastatin induces apoptosis in oral squamous cell carcinoma through activation of FOXO3a - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

(3S,5R)-Pitavastatin Calcium: In Vivo Experimental Design for Rodent Models

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for conducting in vivo experiments with (3S,5R)-Pitavastatin Calcium in common rodent models. The aim is to facilitate the investigation of its pharmacodynamic effects, particularly in the contexts of hyperlipidemia and atherosclerosis.

Pitavastatin (B1663618) is a potent synthetic inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[1][2][3] By inhibiting this enzyme, pitavastatin primarily acts in the liver to decrease cholesterol synthesis, which in turn upregulates the expression of LDL receptors.[1][2] This leads to increased clearance of low-density lipoprotein (LDL) from the circulation, thereby lowering total cholesterol (TC), LDL-cholesterol (LDL-C), and triglycerides (TG).[1] Beyond its lipid-lowering capabilities, pitavastatin exhibits pleiotropic effects, including anti-inflammatory and anti-atherosclerotic properties.[4]

Experimental Protocols

High-Fat Diet-Induced Hyperlipidemia in Rats

Objective: To evaluate the dose-dependent efficacy of this compound in reducing plasma lipid levels in a diet-induced hyperlipidemic rat model.

Animal Model: Male Sprague-Dawley or Wistar rats (8-10 weeks old).

Materials:

-

This compound

-

Vehicle: 0.5% (w/v) Carboxymethylcellulose (CMC) in distilled water.

-

Standard rodent chow (e.g., ~11% energy from fat).

-

High-Fat Diet (HFD): A diet where 42-45% of total calories are derived from fat (e.g., lard-based).[5]

-

Blood collection tubes (e.g., EDTA-coated).

-

Clinical chemistry analyzer for lipid profiling.

Procedure:

-

Acclimatization: House rats in a controlled environment (23±2°C, 12-hour light/dark cycle) for at least one week with ad libitum access to standard chow and water.[6]

-

Induction of Hyperlipidemia: Switch rats to a high-fat diet for a period of 4-6 weeks to establish a stable hyperlipidemic phenotype.[7] A control group remains on the standard chow.

-

Group Allocation: Randomly assign HFD-fed rats into treatment groups (n=8-10 per group):

-

Group 1: Normal Control (Standard Chow + Vehicle)

-

Group 2: Disease Control (HFD + Vehicle)

-

Group 3: HFD + Pitavastatin (e.g., 1 mg/kg/day)

-

Group 4: HFD + Pitavastatin (e.g., 3 mg/kg/day)

-

Group 5: HFD + Pitavastatin (e.g., 10 mg/kg/day)

-

-

Drug Administration: Prepare fresh formulations of Pitavastatin Calcium in the vehicle daily. Administer the assigned treatment orally via gavage once daily for 4-8 weeks.

-

Sample Collection: Collect blood samples via tail vein or retro-orbital sinus at baseline (before initiating treatment) and at the end of the study following an overnight fast.

-

Biochemical Analysis: Centrifuge blood samples to obtain plasma. Analyze plasma for TC, TG, LDL-C, and HDL-C levels.

-

Statistical Analysis: Perform statistical analysis (e.g., One-Way ANOVA with a post-hoc test) to compare lipid levels between groups. A p-value < 0.05 is typically considered significant.

Atherosclerosis in Apolipoprotein E-Deficient (ApoE-/-) Mice

Objective: To investigate the effect of this compound on the development and progression of atherosclerotic plaques in a genetically predisposed mouse model.

Animal Model: Male Apolipoprotein E-deficient (ApoE-/-) mice (6-8 weeks old).

Materials:

-

This compound

-

Vehicle: 0.5% (w/v) CMC in distilled water.

-

Western-type diet (high in fat and cholesterol).

-

Phosphate-buffered saline (PBS).

-

4% Paraformaldehyde (PFA) in PBS.

-

Oil Red O staining solution.

-

OCT (Optimal Cutting Temperature) compound.

Procedure:

-

Acclimatization: Acclimate ApoE-/- mice for one week under standard housing conditions.

-

Induction of Atherosclerosis: Feed all mice a Western-type diet for the entire duration of the study (typically 12-16 weeks) to induce atherosclerotic lesion formation.

-

Group Allocation: Randomly divide the mice into treatment groups (n=10-15 per group):

-

Group 1: ApoE-/- + Western Diet + Vehicle

-

Group 2: ApoE-/- + Western Diet + Pitavastatin (e.g., 5 mg/kg/day)

-

-

Drug Administration: Administer Pitavastatin Calcium or vehicle by oral gavage once daily for the final 8-12 weeks of the study.

-

En Face Plaque Analysis:

-

Clean the aorta of surrounding adipose and connective tissue.

-

Cut the aorta open longitudinally and pin it flat on a black wax surface.

-

Stain with Oil Red O solution to visualize lipid-rich plaques.

-